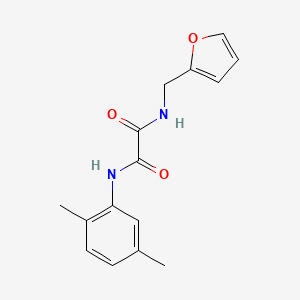
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide, also known as CM-352, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have potent inhibitory effects on certain enzymes and has been investigated for its potential in treating a variety of diseases. In
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has been investigated for its potential therapeutic applications in a variety of diseases. It has been found to have potent inhibitory effects on certain enzymes, including carbonic anhydrase II, which is involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the inhibition of certain enzymes, including carbonic anhydrase II. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been found to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes, including carbonic anhydrase II. N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory effects and has been investigated for its potential in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a useful tool for studying enzyme function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide. One area of research could focus on further investigating its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another area of research could focus on developing new and more efficient synthesis methods for N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide and its effects on enzyme function.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide involves a multi-step process. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2,4-dimethylbenzenesulfonate in the presence of a base. This reaction produces an intermediate compound, which is then reacted with sodium ethoxide to form the final product, N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-ethoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-5-23-16-10-17(12(3)8-11(16)2)24(20,21)19-14-9-13(18)6-7-15(14)22-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQIJRNSDUDDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)

![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)